molecular formula C5H6N2O3 B140863 5-Methoxyuracil CAS No. 6623-81-0

5-Methoxyuracil

Cat. No. B140863
CAS RN: 6623-81-0
M. Wt: 142.11 g/mol
InChI Key: KELXHQACBIUYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07884098B2

Procedure details

A mixture of 5-(methoxy)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone (21.5 g; 0.137 moles), chloroacetic acid (21.5 g; 0.227 moles), and water (585 mL) was refluxed for 2 h. Concentrated HCl (85 mL) was added and the mixture was then refluxed for 16 h. Upon cooling, a solid formed and was collected by filtration, washed with water and dried to yield the desired product (18.2 g; 94% yield). MS: (M+H)+=143.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Name
Quantity
585 mL
Type
solvent
Reaction Step One
Name
Quantity
85 mL
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4](=[O:10])[NH:5][C:6](=S)[NH:7][CH:8]=1.ClCC(O)=[O:14].Cl>O>[CH3:1][O:2][C:3]1[C:4](=[O:10])[NH:5][C:6](=[O:14])[NH:7][CH:8]=1

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
COC=1C(NC(NC1)=S)=O
Name
Quantity
21.5 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
585 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
85 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then refluxed for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
a solid formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC=1C(NC(NC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.2 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.